molecular formula C11H15NaO8S B1612983 Hykinone CAS No. 6147-37-1

Hykinone

Cat. No.: B1612983
CAS No.: 6147-37-1
M. Wt: 330.29 g/mol
InChI Key: SRPZAZGARCFWTO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hykinone, chemically identified as menadione sodium bisulfite (C${11}$H${9}$NaO${5}$S), is a water-soluble derivative of menadione (vitamin K$3$). It is synthesized by reacting menadione (2-methyl-1,4-naphthoquinone) with sodium bisulfite, which enhances its solubility and bioavailability for clinical use . This compound is primarily employed to treat vitamin K deficiency and coagulation disorders, leveraging its role in activating clotting factors in the liver . Its injectable formulation (5 mg/mL to 100 mg/mL) is widely utilized in medical settings .

Preparation Methods

Synthetic Preparation Methods

Oxidation of 2-Methylnaphthalene to Menadione (Vitamin K3)

A key precursor in the synthesis of Hykinone is menadione, which can be prepared by oxidizing 2-methylnaphthalene using oxidizing agents such as chromic acid or hydrogen peroxide. This oxidation introduces the quinone functionality essential for further modifications.

Step Reactants Conditions Product Reference
1 2-Methylnaphthalene Chromic acid or H2O2 Menadione (Vitamin K3)

Condensation with Isoprenoid Side Chains

The synthesis of this compound involves alkylation or condensation of menadione or menadiol derivatives with isoprenoid side chains. For example, phylloquinone is synthesized by condensing menadione or menadiol with natural phytol or isophytol under catalytic conditions using boron trifluoride etherate. This method yields a mixture of stereoisomers that can be enriched by recrystallization.

Step Reactants Catalyst Product Notes Reference
2 Menadiol monobenzoate + Isophytol Boron trifluoride etherate Alkylation product (trans/cis mixture) Trans form enriched by recrystallization

Oxidation and Saponification

Following alkylation, the product undergoes saponification with potassium hydroxide and oxidation with oxygen to yield the quinone form of the compound, such as phylloquinone. This step is critical to restore the quinone functionality and finalize the structure.

Step Reactants Conditions Product Reference
3 Alkylation product (trans-enriched) KOH saponification + O2 oxidation Phylloquinone (Vitamin K1)

Biotechnological Approaches

Fermentative and biotechnological methods have been developed for producing menaquinones and related compounds, which can be adapted for this compound synthesis. These methods utilize bacterial strains capable of producing polyisoprenyl derivatives with varying chain lengths, from C5 to C65, through enzymatic pathways.

Method Type Description Product Range Reference
Fermentative Synthesis Bacterial production of polyisoprenyl derivatives Menaquinones C5 to C65

Alternative Chemical Synthesis Example: Phylloquinone

A specific chemical synthesis of phylloquinone, structurally related to this compound, involves the reaction of 2-methyl-1,4-naphthoquinone with phytyltrimethyltin in the presence of boron trifluoride etherate at low temperatures (-78°C), followed by gradual warming and oxidation with silver oxide. The product is purified by preparative thin-layer chromatography (TLC).

Step Reactants Conditions Product Yield Reference
1 2-Methyl-1,4-naphthoquinone + Phytyltrimethyltin BF3·Et2O catalyst, -78°C to room temp Crude vitamin K1 176 mg
2 Oxidation with silver oxide Ambient Purified vitamin K1 -

Summary Table of Preparation Methods

Preparation Method Key Reactants/Precursors Catalysts/Conditions Products/Intermediates Notes References
Oxidation of 2-methylnaphthalene 2-Methylnaphthalene Chromic acid or H2O2 Menadione (Vitamin K3) Fundamental precursor for this compound
Alkylation with isophytol Menadiol monobenzoate + Isophytol Boron trifluoride etherate Alkylation product (trans/cis) Trans isomer enriched by recrystallization
Saponification and oxidation Alkylation product KOH saponification + O2 oxidation Phylloquinone (Vitamin K1) Final quinone form
Organotin-mediated alkylation 2-Methyl-1,4-naphthoquinone + Phytyltrimethyltin BF3·Et2O, -78°C to RT, Ag2O oxidation Crude and purified vitamin K1 Purification by preparative TLC
Fermentative biosynthesis Bacterial strains producing polyisoprenyl derivatives Fermentation conditions Menaquinones (C5-C65) Biotechnological approach

Research Findings and Analysis

  • The oxidation of 2-methylnaphthalene remains a reliable and industrially viable route for menadione production, which serves as a critical intermediate in this compound synthesis.
  • Alkylation using boron trifluoride etherate as a catalyst is effective in attaching isoprenoid side chains, producing stereoisomeric mixtures that can be manipulated for purity and yield.
  • Biotechnological fermentation offers an environmentally friendly alternative, enabling the production of complex menaquinone derivatives with diverse side chain lengths, potentially applicable to this compound analogs.
  • Organotin reagents provide a controlled chemical method for alkylation, with subsequent oxidation and purification steps ensuring high product quality.

Scientific Research Applications

Pharmacological Properties

Hykinone functions primarily as an antihemorrhagic agent, playing a crucial role in blood coagulation. It is involved in the synthesis of prothrombin and other clotting factors, making it vital for patients with coagulation disorders.

Clinical Applications

This compound has been utilized in several clinical settings, particularly concerning coagulation disorders and nutritional supplementation.

Treatment of Hypoprothrombinemia

This compound is used to treat conditions characterized by low prothrombin levels, such as:

  • Vitamin K Deficiency : Administered to patients with malabsorption syndromes or dietary deficiencies.
  • Warfarin Overdose : It can counteract the effects of anticoagulants like warfarin by replenishing Vitamin K levels.

Nutritional Supplement

As a nutraceutical, this compound is included in dietary supplements aimed at improving overall health and supporting bone metabolism.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

Case Study 1: Coagulation Defect Management

A study documented a patient with a significant bleeding disorder who received this compound both subcutaneously and intravenously. Following administration, the patient's prothrombin time improved significantly from 72 seconds to 55 seconds, indicating effective management of the coagulopathy .

Case Study 2: Nutritional Supplementation in Birds

Research involving pet birds showed that diets supplemented with this compound did not adversely affect their health over several months. This suggests its potential safety and efficacy in animal nutrition .

Summary Table of Applications

ApplicationDescriptionEvidence Level
Treatment of HypoprothrombinemiaUsed to restore prothrombin levels in deficient patientsHigh
Warfarin Overdose ManagementCounteracts anticoagulant effectsModerate
Nutritional SupplementSupports overall health and bone metabolismModerate
Veterinary UseSafe supplementation in avian dietsModerate

Mechanism of Action

Hykinone exerts its effects by participating in the vitamin K cycle, which is crucial for the post-translational modification of certain proteins required for blood coagulation. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in clotting factors, thereby activating them. This process is essential for the proper functioning of the coagulation cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Menadione (Vitamin K$_3$)

  • Chemical Structure: Menadione lacks the sodium bisulfite adduct, retaining the naphthoquinone core (C${11}$H$8$O$_2$) .
  • Solubility: Lipid-soluble, limiting its clinical utility compared to Hykinone .
  • Applications : Used in veterinary medicine and industrial synthesis, but restricted in human therapeutics due to toxicity risks .
  • Toxicity : High doses cause oxidative stress, leading to hemolytic anemia and liver damage .

Hydroquinone (1,4-Dihydroxybenzene)

  • Chemical Structure: A benzene ring with two hydroxyl groups (C$6$H$6$O$_2$), differing from this compound’s quinoid structure .
  • Reactivity: Acts as a reducing agent, unlike this compound’s role in redox cycling for coagulation .
  • Applications : Primarily used in photography, rubber manufacturing, and topical skin-lightening creams .
  • Toxicity: Associated with ochronosis (skin discoloration) and renal toxicity in chronic use .

Comparison with Functionally Similar Compounds

Phylloquinone (Vitamin K$_1$)

  • Source : Natural form derived from green plants .
  • Structure : Contains a phytyl side chain instead of a bisulfite group .
  • Pharmacokinetics: Long half-life due to hepatic storage, unlike this compound’s rapid clearance .
  • Clinical Use : Preferred for chronic vitamin K deficiency due to sustained activity .

Menaquinone (Vitamin K$_2$)

  • Source : Synthesized by bacteria, found in fermented foods .
  • Function: Critical for calcium metabolism and bone health, diverging from this compound’s coagulation focus .

Analytical Differentiation of this compound and Analogues

This compound’s identity is confirmed via spectroscopic techniques (e.g., IR, NMR) to distinguish it from menadione and hydroquinone. For instance:

  • Menadione: Shows characteristic quinone carbonyl peaks at 1650–1700 cm$^{-1}$ (IR) .
  • This compound: Displays sulfonate group signals (~1200 cm$^{-1}$) and altered UV-Vis absorption due to bisulfite conjugation .

Table 1: Structural and Functional Comparison

Compound Solubility Primary Application Key Toxicity Concerns
This compound Water-soluble Coagulation disorders Low toxicity
Menadione Lipid-soluble Veterinary/Industrial Hemolytic anemia
Phylloquinone (K$_1$) Lipid-soluble Chronic K deficiency Rare hypersensitivity
Hydroquinone Water-soluble Topical skin-lightening Ochronosis, nephrotoxicity

Table 2: Pharmacokinetic Profile

Compound Bioavailability Half-Life
This compound High (IV route) 1–2 hours
Phylloquinone Moderate (oral) 1–2 days

Biological Activity

Hykinone, chemically known as menadione sodium bisulfite, is a synthetic derivative of vitamin K3. It plays a significant role in the biological activity related to coagulation processes in the human body. This article delves into the biological activity of this compound, examining its mechanisms, clinical applications, and relevant research findings.

Chemical Structure : this compound (C11H8O2) is a naphthoquinone derivative that possesses a methyl group at the 2-position and a sodium bisulfite moiety. Its structure allows it to participate in redox reactions, which are crucial for its biological functions.

Mechanism of Action : this compound acts primarily as a cofactor in the synthesis of vitamin K-dependent proteins, which are essential for blood coagulation. It facilitates the γ-carboxylation of specific glutamic acid residues in these proteins, enhancing their ability to bind calcium ions, which is vital for their activity in hemostasis .

Coagulation and Hemostasis

This compound is predominantly used to treat conditions associated with vitamin K deficiency, such as hypoprothrombinemia. Its efficacy has been demonstrated in various clinical studies:

  • Case Study 1 : A patient with severe bleeding due to vitamin K deficiency was treated with an intravenous injection of 72 mg of this compound. Within 24 hours, prothrombin levels returned to near normal, demonstrating rapid restoration of coagulation factors .
  • Case Study 2 : In another study involving patients on anticoagulant therapy with dicumarol, this compound was administered to reverse induced hypoprothrombinemia. The results indicated that this compound effectively restored prothrombin levels more rapidly compared to other vitamin K preparations .

Comparative Efficacy

A comparative analysis of this compound against other vitamin K compounds reveals its effectiveness:

CompoundEfficacy in Reversing Hypoprothrombinemia
This compoundRapid restoration
Vitamin K1 OxideModerate restoration
SynkayviteLess effective

This table highlights that this compound is particularly effective in acute settings where rapid action is required .

Clinical Applications

This compound has several clinical applications, primarily in managing bleeding disorders:

  • Vitamin K Deficiency : Used as a treatment for patients with malabsorption syndromes or those on long-term anticoagulant therapy.
  • Prophylaxis in Newborns : Administered to prevent hemorrhagic disease of the newborn due to low vitamin K levels .

Safety and Side Effects

While generally safe when used appropriately, high doses of this compound can lead to adverse effects such as hyperbilirubinemia in infants and potential allergic reactions . Monitoring is crucial during administration, especially in vulnerable populations.

Properties

IUPAC Name

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.Na.3H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;;;/h2-5H,6H2,1H3,(H,14,15,16);;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPZAZGARCFWTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-36-9 (Parent)
Record name Menadione sodium bisulfite [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10977032
Record name Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-37-1
Record name Menadione sodium bisulfite [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-Natrium-2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalin-2-sulfonat-3-Wasser
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENADIONE SODIUM BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XF3C2HK77
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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